molecular formula C26H24N4O4S B11157467 {4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone

{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone

Cat. No.: B11157467
M. Wt: 488.6 g/mol
InChI Key: FZIQQMMCCFTIQY-UHFFFAOYSA-N
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Description

{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenylsulfonyl group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed can then be deprotected and further cyclized to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield sulfoxides or sulfones, while reduction of the quinoline moiety can produce dihydroquinoline derivatives.

Scientific Research Applications

{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the quinoline moiety may intercalate with DNA or inhibit specific enzymes. The methoxyphenylsulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone is unique due to its combination of a piperazine ring, a methoxyphenylsulfonyl group, and a quinoline moiety. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research.

Properties

Molecular Formula

C26H24N4O4S

Molecular Weight

488.6 g/mol

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(2-pyridin-3-ylquinolin-4-yl)methanone

InChI

InChI=1S/C26H24N4O4S/c1-34-20-8-10-21(11-9-20)35(32,33)30-15-13-29(14-16-30)26(31)23-17-25(19-5-4-12-27-18-19)28-24-7-3-2-6-22(23)24/h2-12,17-18H,13-16H2,1H3

InChI Key

FZIQQMMCCFTIQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5

Origin of Product

United States

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